molecular formula C6H12Cl2Si B14657966 Silane, (1,1-dichloro-2-propenyl)trimethyl- CAS No. 51522-98-6

Silane, (1,1-dichloro-2-propenyl)trimethyl-

Cat. No.: B14657966
CAS No.: 51522-98-6
M. Wt: 183.15 g/mol
InChI Key: SEMKEMJJIRKOMU-UHFFFAOYSA-N
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Description

Silane, (1,1-dichloro-2-propenyl)trimethyl- is an organosilicon compound with the molecular formula C_6H_12Cl_2Si It is a derivative of silane, where the silicon atom is bonded to three methyl groups and one (1,1-dichloro-2-propenyl) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, (1,1-dichloro-2-propenyl)trimethyl- typically involves the reaction of trimethylchlorosilane with 1,1-dichloro-2-propene under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of Silane, (1,1-dichloro-2-propenyl)trimethyl- can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors are often employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Silane, (1,1-dichloro-2-propenyl)trimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert the compound into simpler silanes.

    Substitution: The chlorine atoms in the (1,1-dichloro-2-propenyl) group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used to replace the chlorine atoms.

Major Products

The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the reaction conditions and reagents used.

Scientific Research Applications

Silane, (1,1-dichloro-2-propenyl)trimethyl- has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds.

    Biology: The compound can be used in the modification of biomolecules for research purposes.

    Industry: It is used in the production of specialty coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of Silane, (1,1-dichloro-2-propenyl)trimethyl- involves its interaction with various molecular targets. The silicon atom can form strong bonds with oxygen and carbon, making it useful in the formation of stable compounds. The (1,1-dichloro-2-propenyl) group can undergo further chemical modifications, allowing for the creation of a wide range of derivatives.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilane: Another organosilicon compound with three methyl groups bonded to silicon.

    Allyltrimethylsilane: Similar structure but with an allyl group instead of the (1,1-dichloro-2-propenyl) group.

    Trimethylsilyl chloride: Contains three methyl groups and one chlorine atom bonded to silicon.

Uniqueness

Silane, (1,1-dichloro-2-propenyl)trimethyl- is unique due to the presence of the (1,1-dichloro-2-propenyl) group, which imparts distinct chemical reactivity and potential for further functionalization compared to other similar compounds.

Properties

CAS No.

51522-98-6

Molecular Formula

C6H12Cl2Si

Molecular Weight

183.15 g/mol

IUPAC Name

1,1-dichloroprop-2-enyl(trimethyl)silane

InChI

InChI=1S/C6H12Cl2Si/c1-5-6(7,8)9(2,3)4/h5H,1H2,2-4H3

InChI Key

SEMKEMJJIRKOMU-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C(C=C)(Cl)Cl

Origin of Product

United States

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